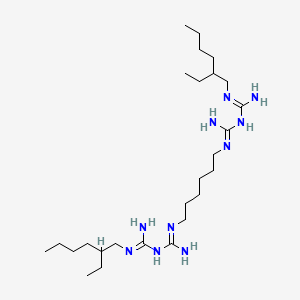

Alexidine

Vue d'ensemble

Description

L’alexidine est un composé antimicrobien appartenant à la classe des bisbiguanides. Il est connu pour son activité à large spectre contre divers agents pathogènes, notamment les bactéries et les champignons. L’this compound est couramment utilisée dans les applications médicales et dentaires en raison de ses puissantes propriétés antimicrobiennes et de sa capacité à perturber les biofilms .

Applications De Recherche Scientifique

Alexidine has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies involving antimicrobial compounds.

Biology: Employed in studies investigating the mechanisms of antimicrobial action and biofilm disruption.

Medicine: Utilized in the development of antimicrobial treatments for infections, particularly those involving biofilms.

Industry: Applied in the formulation of disinfectants and antiseptics for medical and dental use.

Mécanisme D'action

L’alexidine exerce ses effets antimicrobiens en se liant aux membranes cellulaires bactériennes et fongiques, en perturbant leur intégrité et en entraînant la mort cellulaire. Le composé cible les lipopolysaccharides et les acides lipoteichoïques dans les parois cellulaires des bactéries Gram-négatives et Gram-positives, respectivement. Cette liaison empêche l’activation des récepteurs de type Toll, réduisant ainsi l’inflammation et la réponse immunitaire .

Analyse Biochimique

Biochemical Properties

Alexidine plays a significant role in biochemical reactions, particularly due to its ability to interact with various biomolecules. It has been shown to bind to lipopolysaccharides and lipoteichoic acids, which are components of bacterial cell walls. This binding prevents cell activation by antibiotics, thereby enhancing the antimicrobial efficacy of treatments . Additionally, this compound interacts with proteins such as Bcl-xL and Bak, influencing apoptotic pathways .

Cellular Effects

This compound affects various cell types and cellular processes. In osteoclasts, it inhibits formation and bone resorption by disrupting F-actin ring formation and downregulating NFATc1 . In cancer cells, this compound promotes apoptosis by activating caspases and altering mitochondrial membrane potential . It also impacts cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell proliferation and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to bacterial membrane components, leading to cell membrane disruption and cell death . In cancer cells, this compound inhibits the interaction between anti-apoptotic and pro-apoptotic proteins, thereby promoting apoptosis . It also inhibits the activation of MAPK pathways, reducing the expression of genes involved in osteoclast differentiation and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound remains stable and retains its antimicrobial properties over extended periods . Prolonged exposure can lead to degradation and reduced efficacy. Long-term studies have shown that this compound can cause sustained inhibition of osteoclast activity and prolonged apoptotic effects in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits bacterial growth and osteoclast activity without significant toxicity . At higher doses, this compound can cause adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a minimal effective dose is required to achieve desired outcomes without toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as caspases and kinases, influencing apoptotic and signaling pathways . This compound also affects metabolic flux by altering the activity of enzymes involved in cellular respiration and energy production . These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It binds to transporters and binding proteins, facilitating its movement across cell membranes . This compound accumulates in specific cellular compartments, such as mitochondria, where it exerts its apoptotic effects . Its distribution is influenced by factors such as cell type and the presence of specific transporters.

Subcellular Localization

This compound localizes to specific subcellular compartments, affecting its activity and function. It is often found in mitochondria, where it disrupts mitochondrial membrane potential and promotes apoptosis . This compound also localizes to the cell membrane, where it interacts with bacterial components and disrupts cell integrity . Post-translational modifications and targeting signals play a role in directing this compound to these specific compartments.

Méthodes De Préparation

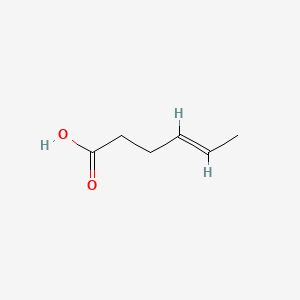

Voies de synthèse et conditions réactionnelles

La synthèse de l’alexidine implique généralement la réaction de l’hexaméthylènediamine avec le cyanamide, suivie de l’ajout d’un dérivé de la guanidine. Les conditions réactionnelles comprennent le maintien d’une température et d’un pH contrôlés pour assurer la formation de la structure bisbiguanide souhaitée .

Méthodes de production industrielle

Dans les milieux industriels, la production de l’this compound implique des réactions chimiques à grande échelle dans des conditions contrôlées. Le procédé comprend la purification du produit final afin de garantir son efficacité et sa sécurité pour les applications médicales et dentaires .

Analyse Des Réactions Chimiques

Types de réactions

L’alexidine subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydée dans des conditions spécifiques, conduisant à la formation de différents produits d’oxydation.

Réduction : Les réactions de réduction impliquant l’this compound peuvent entraîner la formation de dérivés réduits.

Substitution : L’this compound peut participer à des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d’autres.

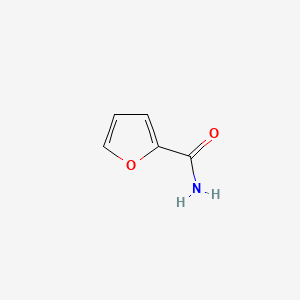

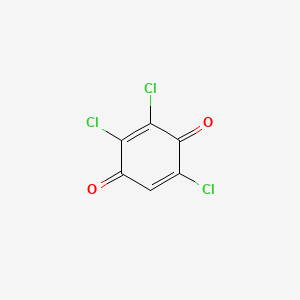

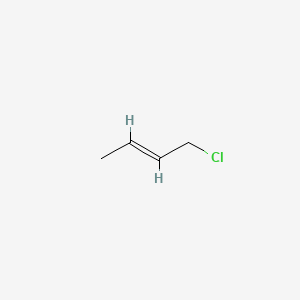

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Divers réactifs, notamment les halogènes et les agents alkylants, sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation de l’this compound peut conduire à la formation de dérivés bisbiguanides oxydés, tandis que la réduction peut produire des composés bisbiguanides réduits .

Applications de recherche scientifique

L’this compound a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisée comme réactif dans diverses réactions chimiques et études impliquant des composés antimicrobiens.

Biologie : Employée dans des études portant sur les mécanismes d’action antimicrobienne et de perturbation des biofilms.

Médecine : Utilisée dans le développement de traitements antimicrobiens contre les infections, en particulier celles impliquant des biofilms.

Industrie : Appliquée dans la formulation de désinfectants et d’antiseptiques pour un usage médical et dentaire.

Comparaison Avec Des Composés Similaires

Composés similaires

Chlorhexidine : Un autre bisbiguanide avec des propriétés antimicrobiennes similaires.

Cétrimide : Un composé d’ammonium quaternaire ayant des propriétés antiseptiques.

Hexamidine : Un agent antimicrobien utilisé dans diverses applications médicales.

Unicité de l’alexidine

L’this compound est unique en raison de sa plus grande affinité pour les membranes cellulaires bactériennes et fongiques par rapport à des composés similaires comme la chlorhexidine. Cette affinité plus élevée se traduit par une perturbation plus efficace des biofilms et une activité antimicrobienne accrue .

Propriétés

IUPAC Name |

1-[N'-[6-[[amino-[[N'-(2-ethylhexyl)carbamimidoyl]amino]methylidene]amino]hexyl]carbamimidoyl]-2-(2-ethylhexyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56N10/c1-5-9-15-21(7-3)19-33-25(29)35-23(27)31-17-13-11-12-14-18-32-24(28)36-26(30)34-20-22(8-4)16-10-6-2/h21-22H,5-20H2,1-4H3,(H5,27,29,31,33,35)(H5,28,30,32,34,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVVNPBBFUSSHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CC)CCCC)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56N10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1715-30-6 (di-hydrochloride) | |

| Record name | Alexidine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022573939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4048482 | |

| Record name | Alexidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Available as alexidine dihydrochloride, a solid; [MSDSonline] | |

| Record name | Alexidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8084 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

22573-93-9 | |

| Record name | Alexidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22573-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alexidine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022573939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alexidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alexidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALEXIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVN71CAL3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Alexidine Dihydrochloride exert its antimicrobial effect?

A1: this compound Dihydrochloride (AXD) is a bis-biguanide antiseptic that targets the cytoplasmic and outer membranes of bacterial cells. [] It interacts with lipid components, particularly acidic phospholipids, causing membrane permeability changes, loss of osmoregulation, and leakage of essential cytoplasmic constituents. [] This ultimately leads to bacterial cell death. []

Q2: Is the antimicrobial mechanism of AXD specific to certain bacteria?

A2: No, AXD demonstrates broad-spectrum antimicrobial activity. Studies show efficacy against various Gram-positive and Gram-negative bacteria, including Enterococcus faecalis, Klebsiella species, and Staphylococcus species. [, ] Additionally, AXD effectively inhibits the growth of various fungi, including Fusarium species, Candida species, and Aspergillus fumigatus. [, , , ]

Q3: Does AXD affect Acanthamoeba, a type of protozoa?

A3: Yes, AXD exhibits amoebicidal activity against pathogenic Acanthamoeba strains like A. castellanii, A. polyphaga, and A. rhysodes. [] Notably, higher concentrations of AXD are required to eliminate Acanthamoeba cysts compared to trophozoites. []

Q4: What makes AXD's activity against Acanthamoeba clinically significant?

A4: AXD's effectiveness against Acanthamoeba is particularly relevant in treating Acanthamoeba keratitis, a severe corneal infection. AXD's potency against both trophozoites and cysts, combined with its relatively low toxicity to corneal tissues, positions it as a potential therapeutic option. []

Q5: How does AXD's structure contribute to its interaction with cell membranes?

A5: AXD possesses two cationic active sites and hydrophobic ethylhexyl end groups. [] The cationic sites facilitate electrostatic interactions with negatively charged components of microbial cell membranes, like acidic phospholipids. [, ] The hydrophobic end groups contribute to membrane association through hydrophobic interactions. []

Q6: Beyond its antimicrobial effects, does AXD exhibit anticancer properties?

A6: Yes, AXD has shown promise as an apoptosis-promoting anticancer agent. [] It demonstrates a higher cytotoxic effect on cancer cell lines, including head and neck cancer and pancreatic cancer, compared to untransformed cells. [, ]

Q7: What is the mechanism behind AXD's anticancer activity?

A7: AXD induces apoptosis in cancer cells by targeting the mitochondria. [] It inhibits PTPMT1, a mitochondrial-specific protein tyrosine phosphatase, leading to mitochondrial damage, depolarization of the mitochondrial membrane potential (ΔΨM), and ultimately, caspase activation and apoptosis. [, , ]

Q8: Does AXD interfere with conventional cancer treatments like chemotherapy or radiotherapy?

A8: Studies indicate that AXD does not interfere with the activities of common chemotherapeutic agents like cisplatin and 5-fluorouracil, nor does it hinder the effects of radiation therapy. []

Q9: How does heat affect AXD's antimicrobial efficacy in different containers?

A9: AXD's antimicrobial efficacy is significantly compromised when heated within high-density polyethylene (HDPE) containers, particularly those used for Bausch & Lomb's ReNu with MoistureLoc contact lens solution. [, , , ] This reduction in activity is observed against a broad range of microorganisms, including fungi and bacteria. [] Importantly, this effect is not seen when AXD is heated in glass containers, suggesting a specific interaction between AXD and the HDPE material. [, , , ]

Q10: What is the mechanism behind the loss of AXD's activity in heated HDPE containers?

A10: Research reveals that AXD permeates into the walls of heated HDPE containers, leading to a significant reduction in its concentration within the solution. [, ] This reduced concentration is insufficient to effectively inhibit microbial growth, potentially explaining the link between heated AXD solutions in HDPE containers and the Fusarium keratitis outbreaks. [, ]

Q11: Is the interaction between AXD and HDPE unique to specific HDPE formulations?

A11: While the interaction has been primarily observed with the specific HDPE used in certain Bausch & Lomb contact lens solution containers, the exact reason for this specificity remains unclear. Further research is needed to fully understand the contributing factors. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1196583.png)

![Bicyclo[3.1.0]hexane](/img/structure/B1196588.png)